Glucaric Acid

Description

Properties

IUPAC Name |

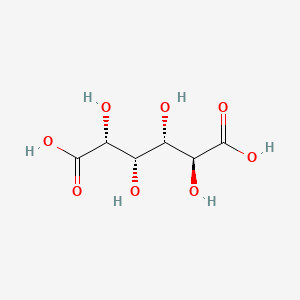

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-LLEIAEIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859455, DTXSID501340165 | |

| Record name | D-Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

912 mg/mL | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25525-21-7, 87-73-0 | |

| Record name | Glucaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLZ991V4A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Glucaric Acid

Abstract

Glucaric acid, a C6 aldaric acid, is a versatile and highly functionalized platform chemical identified by the U.S. Department of Energy as a top value-added chemical from biomass.[1] Its unique structural features, including terminal carboxylic acid groups and multiple stereocenters, underpin its diverse applications in polymers, pharmaceuticals, and as a biodegradable chelating agent. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its linear and cyclic forms, the nuances of its stereoisomers, and the profound impact of its stereochemistry on its chemical and biological properties.

Introduction: The Significance of this compound

This compound, also known as saccharic acid, is a dicarboxylic acid derived from the oxidation of glucose at both the C1 and C6 positions.[2][3] This oxidation imparts a symmetrical nature to the molecule while retaining the stereochemical complexity of its parent monosaccharide. Its molecular formula is C₆H₁₀O₈.[4] The presence of four chiral carbons gives rise to a family of stereoisomers, with D-glucaric acid being the most common and extensively studied.[2]

The growing interest in this compound stems from its potential as a renewable alternative to petroleum-derived chemicals.[5] For instance, it can be used as a monomer for the synthesis of new types of nylons and polyesters.[2][6] In the pharmaceutical realm, D-glucaric acid and its derivatives, such as D-glucaro-1,4-lactone, have shown promise in detoxification and as potential anticancer agents by inhibiting the enzyme β-glucuronidase.[7][8] Furthermore, its salts, like sodium glucarate, are effective chelating agents and have replaced phosphates in dishwasher detergents, highlighting their environmental benefits.[9]

Chemical Structure: A Molecule of Dual Character

This compound exists in equilibrium between an open-chain and various cyclic lactone forms in solution. Understanding these structures is crucial for predicting its reactivity and for developing effective purification and application strategies.

The Open-Chain Structure: Fischer Projection

In its acyclic form, the structure of D-glucaric acid can be represented by a Fischer projection, which clearly illustrates the stereochemistry at each of the four chiral centers (C2, C3, C4, and C5).[10] The Fischer projection provides a 2D representation of the 3D molecule, with horizontal lines representing bonds coming out of the page and vertical lines representing bonds going into the page.[11]

Caption: Fischer Projection of D-Glucaric Acid.

Cyclic Structures: The Lactone Forms

In aqueous solution, this compound can undergo intramolecular esterification to form monolactones and dilactones. This lactonization process is a significant challenge in the purification of this compound, as it leads to a mixture of compounds.[12] The most common lactone is D-glucaro-1,4-lactone, which is a potent inhibitor of β-glucuronidase.[7] The formation of these cyclic structures is influenced by factors such as pH and temperature.

The interconversion between the open-chain and lactone forms can be visualized as follows:

Caption: Equilibrium between D-Glucaric Acid and its Lactone Forms.

Stereochemistry: The Essence of Chirality

The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups along its carbon chain. With four stereocenters, there are 2⁴ = 16 possible stereoisomers of this compound.

Enantiomers and Diastereomers

The 16 stereoisomers of this compound exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). D-glucaric acid and L-glucaric acid are enantiomers.[13] The specific arrangement of the hydroxyl groups dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, which is of paramount importance in drug development.

Meso Compounds

Among the 16 stereoisomers, some are meso compounds. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive. Galactaric acid (also known as mucic acid), an isomer of this compound, is a meso compound due to a plane of symmetry within the molecule.

Experimental Protocols: Synthesis, Purification, and Analysis

The practical application of this compound is highly dependent on efficient and selective methods for its production and characterization.

Synthesis of D-Glucaric Acid

Traditional Method: Nitric Acid Oxidation

The conventional method for synthesizing this compound involves the oxidation of glucose with nitric acid.[1][3] While this method can achieve moderate yields, it is often non-selective and generates toxic nitrogen oxide byproducts, posing environmental concerns.[2][14]

Modern Catalytic and Biosynthetic Routes

To address the drawbacks of the traditional method, significant research has focused on developing greener alternatives.

-

Catalytic Oxidation: Heterogeneous catalysts, such as platinum or gold nanoparticles supported on various materials, are used to oxidize glucose or gluconic acid with oxygen as the oxidant.[1] These methods offer higher selectivity and are more environmentally benign.

-

Biosynthesis: Recombinant microorganisms, such as Escherichia coli and Pichia pastoris, have been engineered to produce this compound from glucose.[14][15] These biosynthetic pathways often involve the expression of enzymes like myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh).[15]

Experimental Workflow for Biosynthesis:

Caption: Simplified Biosynthetic Pathway of D-Glucaric Acid in E. coli.[15]

Purification of this compound

The purification of this compound is challenging due to its high water solubility and its tendency to form lactones.[12]

Step-by-Step Protocol for Purification from a Fermentation Broth:

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove the microbial cells.

-

Initial Purification: The supernatant is treated with activated carbon to remove colored impurities.

-

Crystallization of a Salt: The pH of the solution is adjusted to precipitate a salt of this compound, such as monopotassium glucarate, which is less soluble than the free acid.[16]

-

Conversion to Free Acid: The purified glucarate salt is then dissolved in water and passed through an ion-exchange column (e.g., Amberlyst-15) to exchange the cation for a proton, yielding the free this compound.[16]

-

Isolation: The aqueous solution of this compound is concentrated under reduced pressure, and the product is crystallized, often with the aid of an anti-solvent like isopropanol.[12]

Analytical Methods for Quantification

Accurate quantification of this compound is essential for process monitoring and quality control.

| Analytical Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by detection (e.g., UV at 210 nm or refractive index).[17] | High specificity and sensitivity. | May require sample pretreatment.[17] |

| Gas Chromatography (GC) | Separation of volatile derivatives (e.g., trimethylsilyl esters) followed by flame ionization detection.[17] | High resolution. | Requires derivatization, which can be time-consuming.[17] |

| Enzymatic Inhibition Assay | Measures the inhibition of β-D-glucuronidase by the 1,4-glucarolactone formed from this compound.[18] | Less subject to interference from other urinary compounds. | Indirect measurement.[18] |

| Spectrophotometry (Glyoxylic Acid Method) | Measures glyoxylic acid produced from the oxidation of this compound.[18] | Simple and inexpensive. | Prone to interference from compounds like ascorbic acid.[18] |

Applications in Drug Development and Beyond

The unique chemical structure and biological activities of this compound and its derivatives make them valuable in various fields.

-

Drug Development: D-glucaro-1,4-lactone, a derivative of D-glucaric acid, is a potent inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers.[7][19] By inhibiting this enzyme, D-glucaro-1,4-lactone can enhance the detoxification of carcinogens.[7]

-

Polymer Chemistry: As a diacid, this compound can be used as a monomer to produce bio-based polyamides (nylons) and polyesters, offering a renewable alternative to petroleum-based polymers.[2][6]

-

Food and Beverage Industry: this compound and its salts can be used as food additives.[1]

-

Construction Industry: It finds use as an additive in cement due to its corrosion inhibition properties.[1]

-

Detergents: Sodium glucarate is a biodegradable chelating agent used in detergents to sequester calcium and magnesium ions.[9]

Conclusion

This compound stands as a testament to the potential of biomass-derived chemicals in fostering a sustainable future. Its intricate chemical structure and rich stereochemistry are not merely academic curiosities but are the very foundation of its diverse and valuable applications. For researchers and professionals in drug development, a thorough understanding of this compound's properties is paramount for harnessing its therapeutic potential. Continued research into more efficient and selective synthesis and purification methods will undoubtedly unlock even more applications for this remarkable molecule.

References

-

Structures of d-glucose and intermediates of d-glucaric acid–producing... - ResearchGate. (n.d.). Retrieved from [Link]

-

Comparison of Two Methods for Quantifying D-Glucaric Acid - Oxford Academic. (n.d.). Retrieved from [Link]

-

This compound - precisionFDA. (n.d.). Retrieved from [Link]

-

This compound: Applications and Synthesis | Open Access Journals - Research and Reviews. (n.d.). Retrieved from [Link]

-

HPLC Determination of D-Glucaric Acid in Human Urine - ResearchGate. (n.d.). Retrieved from [Link]

-

How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively - ResearchGate. (n.d.). Retrieved from [Link]

-

Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases - MDPI. (n.d.). Retrieved from [Link]

-

This compound – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Project Title: Novel Approaches to the Isolation of this compound from Fermentation Broth - INFO. (n.d.). Retrieved from [Link]

-

Saccharic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. (n.d.). Retrieved from [Link]

-

The biological role of D-glucaric acid and its derivatives: Potential use in medicine - ResearchGate. (n.d.). Retrieved from [Link]

-

The preparation of D‐this compound by oxidation of molasses in packed beds - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection - CORE. (n.d.). Retrieved from [Link]

-

This compound | C6H10O8 | CID 33037 - PubChem. (n.d.). Retrieved from [Link]

-

Mixed-mode liquid chromatography for the rapid analysis of biocatalytic this compound reaction pathways - Macquarie University. (n.d.). Retrieved from [Link]

-

D-Glucaric acid - American Chemical Society. (n.d.). Retrieved from [Link]

-

Gluconic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Showing metabocard for this compound (HMDB0000663) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Fischer and Haworth Projections of Carbohydrates - News-Medical.Net. (n.d.). Retrieved from [Link]

-

The Multifaceted Applications of D-Glucaric Acid in Modern Industry. (n.d.). Retrieved from [Link]

-

Gluconic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound | Rupa Health. (n.d.). Retrieved from [Link]

-

The Fischer projections of L-mannonic, D-glucaric and galactaric acids. - ResearchGate. (n.d.). Retrieved from [Link]

-

Spectrophotometric Determination of Gluconic Acid and Its Salts | Analytical Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of Stereoregular Head,Tail Hydroxylated Nylons Derived from d-Glucose | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Haworth projection of D-glucose..The conversion of Fischer projection to Haworth projection - Proprep. (n.d.). Retrieved from [Link]

-

Haworth Formula - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Saccharic acid - Wikipedia [en.wikipedia.org]

- 4. GSRS [precision.fda.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. D-Glucaric acid: biological functions and applications_Chemicalbook [chemicalbook.com]

- 9. acs.org [acs.org]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. info.ornl.gov [info.ornl.gov]

- 13. This compound | C6H10O8 | CID 33037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound | Rupa Health [rupahealth.com]

The Architecture of a Value-Added Platform Chemical: A Technical Guide to the Natural Sources and Biosynthesis of Glucaric Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of D-glucaric acid, a versatile and high-value platform chemical, with a specific focus on its natural occurrence in the plant kingdom and the intricate biosynthetic pathways that govern its formation. As the pharmaceutical and nutraceutical industries increasingly turn to nature for inspiration, a thorough understanding of the endogenous production of such compounds is paramount for their sustainable and efficient exploitation.

Section 1: D-Glucaric Acid - A Molecule of Growing Significance

D-glucaric acid, a naturally occurring aldaric acid, is a derivative of glucose where both the C1 and C6 carbons are oxidized to carboxylic acids.[1][2] Its significance stems from a wide range of potential applications, including the synthesis of biodegradable polymers like new nylons, serving as a building block for various chemicals, and exhibiting promising therapeutic properties.[2][3] In the realm of drug development and human health, D-glucaric acid and its derivatives are investigated for their roles in liver detoxification, cholesterol reduction, and as potential anti-cancer agents.[1][3][4][5] The primary mechanism of its therapeutic action is the inhibition of β-glucuronidase, an enzyme that can reverse the detoxification of carcinogens and other toxins.[4][5]

Section 2: The Botanical Treasury - Natural Sources of Glucaric Acid

This compound is ubiquitously found in a variety of fruits and vegetables, making it a regular component of the human diet.[1][6] Understanding these natural reservoirs is crucial for both dietary recommendations and for identifying potential feedstocks for extraction, although the latter is often economically challenging due to low concentrations.[7][8]

Prominent Plant Sources

The highest concentrations of this compound are typically found in:

-

Citrus Fruits: Oranges and grapefruits are notable for their significant this compound content.[1][9]

-

Apples: A widely consumed fruit, apples also serve as a good source of this valuable compound.[1][9]

-

Cruciferous Vegetables: This family of vegetables, including broccoli and Brussels sprouts, is rich in this compound.[1][5]

The concentration of D-glucaric acid in these plant sources can vary depending on the specific variety, maturity at harvest, and growing conditions.[10]

Data Summary: this compound Content in Various Plant Sources

| Plant Source | Typical this compound Content (g/kg) | Reference(s) |

| Apples | ~3.5 | [9] |

| Broccoli | ~3.5 | [9] |

| Oranges | High | [1][5] |

| Grapefruits | High | [1][5] |

| Grapes | ~0.1 | [9] |

| Lettuce | ~0.1 | [9] |

Section 3: The Synthetic Blueprint - Biosynthesis of this compound in Plants

While present in plants, the biosynthesis of this compound is not as straightforward as a direct oxidation of glucose. The primary and most understood pathway proceeds through the myo-inositol oxidation pathway. This multi-step enzymatic process is a testament to the elegant and efficient metabolic engineering that has evolved in nature.

The Core Biosynthetic Pathway

The biosynthesis of this compound from glucose in plants can be delineated into three key stages:

-

Formation of myo-Inositol: The pathway initiates with the conversion of glucose-6-phosphate, a central metabolite in glycolysis, to myo-inositol-1-phosphate. This reaction is catalyzed by myo-inositol-1-phosphate synthase (INO1) . Subsequently, a phosphatase hydrolyzes myo-inositol-1-phosphate to yield myo-inositol.[6][11]

-

Oxidation to Glucuronic Acid: The pivotal step in this pathway is the ring cleavage and oxidation of myo-inositol to D-glucuronic acid. This is orchestrated by the non-heme di-iron enzyme, myo-inositol oxygenase (MIOX) .[11][12] This enzyme is often the rate-limiting step in engineered microbial systems designed to produce this compound, highlighting its critical role.[11][13][14]

-

Final Oxidation to this compound: The final step involves the oxidation of D-glucuronic acid to D-glucaric acid. This conversion is catalyzed by uronate dehydrogenase (Udh) , which utilizes NAD+ as a cofactor.[11][15]

Diagram: this compound Biosynthesis Pathway

Caption: The enzymatic conversion of glucose to D-glucaric acid via the myo-inositol pathway.

Section 4: Methodologies for Analysis and Characterization

For researchers and drug development professionals, the ability to accurately quantify this compound in plant matrices and to characterize the enzymes involved in its biosynthesis is of paramount importance.

Experimental Protocol: Quantification of this compound in Plant Tissues

This protocol outlines a robust method for the extraction and quantification of D-glucaric acid from plant materials using High-Performance Liquid Chromatography (HPLC).

Step 1: Sample Preparation

-

Harvest fresh plant material (e.g., fruit pulp, vegetable tissue).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

Step 2: Extraction

-

Weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.

-

Add 1 mL of 80% ethanol and vortex thoroughly.

-

Incubate at 60°C for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 mL of 80% ethanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

Step 3: HPLC Analysis

-

HPLC System: An HPLC system equipped with a UV or a refractive index detector. For higher specificity and sensitivity, coupling with a mass spectrometer (LC-MS) is recommended.[10]

-

Column: A suitable column for organic acid analysis, such as a C18 reverse-phase column or a specific organic acid analysis column.

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a dilute acid solution (e.g., 0.01 N H₂SO₄) in ultrapure water.

-

Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor the eluent at a wavelength appropriate for this compound (if using UV detection) or by mass-to-charge ratio (if using MS).

-

Quantification: Create a standard curve using known concentrations of a D-glucaric acid standard. The concentration in the plant extract can then be determined by comparing its peak area to the standard curve.

Diagram: Experimental Workflow for this compound Quantification

Caption: A streamlined workflow for the quantification of D-glucaric acid from plant sources.

Experimental Protocol: Characterization of MIOX Activity

This protocol provides a method for assaying the activity of myo-inositol oxygenase (MIOX), the rate-limiting enzyme in this compound biosynthesis.

Step 1: Protein Extraction

-

Homogenize fresh plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM L-cysteine, 1 mM Fe(NH₄)₂(SO₄)₂).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

Step 2: Enzyme Assay

-

Prepare a reaction mixture containing the protein extract, 60 mM myo-inositol in the extraction buffer.

-

Pre-incubate the mixture for 10 minutes at 30°C to activate the MIOX enzyme.[6]

-

Initiate the reaction by adding the substrate (myo-inositol).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding 1/10 volume of 30% trichloroacetic acid.[6]

-

Centrifuge to pellet the precipitated protein.

Step 3: Product Quantification

-

The product of the MIOX reaction is D-glucuronic acid.

-

Quantify the amount of D-glucuronic acid produced using a colorimetric method with an orcinol reagent or by HPLC as described previously.[6]

-

Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).

Section 5: Future Perspectives and Conclusion

The study of natural sources and the biosynthesis of this compound in plants is a field ripe with opportunity. While direct extraction from plants is currently not economically viable for large-scale production, a deep understanding of the biosynthetic machinery provides a blueprint for metabolic engineering efforts in microbial systems.[7][8][13][14] By identifying and characterizing the key enzymes, such as the often rate-limiting MIOX, researchers can work towards optimizing microbial cell factories for the sustainable and cost-effective production of this valuable platform chemical.

This guide has provided a comprehensive overview of the natural occurrence and biosynthesis of this compound in plants, along with practical methodologies for its analysis. For researchers and professionals in drug development, this knowledge is foundational for harnessing the potential of this versatile molecule for a healthier and more sustainable future.

References

-

Inositol oxygenase - Wikipedia. [Link]

-

Shiue, E., & Prather, K. L. J. (2014). Improving D-glucaric acid production from myo-inositol in E. coli by increasing MIOX stability and myo-inositol transport. Metabolic Engineering, 22, 22–31. [Link]

-

Liu, Y., et al. (2016). Production of this compound from myo-inositol in engineered Pichia pastoris. Journal of Industrial Microbiology & Biotechnology, 43(10), 1391–1400. [Link]

-

This compound | Rupa Health. [Link]

-

Su, H., et al. (2022). Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. Applied and Environmental Microbiology, 88(12), e00455-22. [Link]

-

Kanauchi, N., et al. (2020). Disruption of Renal Tubular Mitochondrial Quality Control by Myo-Inositol Oxygenase in Diabetic Kidney Disease. The American Journal of Pathology, 190(8), 1634–1649. [Link]

-

This compound biorefineries. (2015). Bioref.eu. [Link]

-

Moon, T. S., et al. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589–595. [Link]

-

Fang, D., et al. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e00301-23. [Link]

-

This compound production pathway in S. cerevisiae. The blue solid line... - ResearchGate. [Link]

-

Showing Compound this compound (FDB022169) - FooDB. [Link]

-

Zhang, X., et al. (2022). Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. Molecules, 27(19), 6296. [Link]

-

Efficient Production of this compound by Engineered Saccharomyces cerevisiae | Applied and Environmental Microbiology - ASM Journals. [Link]

-

Efficient Production of this compound by Engineered Saccharomyces cerevisiae - PubMed. [Link]

-

Jayaprakasha, G. K., et al. (2007). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. Journal of Chromatography A, 1154(1-2), 183–189. [Link]

-

a Biosynthesis pathway of d-glucaric acid introduced into S. cerevisiae. Ino1 - ResearchGate. [Link]

-

Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases - ResearchGate. [Link]

-

Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. [Link]

-

Cell-free enzymatic production of this compound - Macquarie University. [Link]

-

(PDF) Production of D-glucaric acid with phosphoglucose isomerase-deficient Saccharomyces cerevisiae - ResearchGate. [Link]

-

Walaszek, Z., et al. (2008). [The biological role of D-glucaric acid and its derivatives: potential use in medicine]. Postepy higieny i medycyny doswiadczalnej (Online), 62, 451–460. [Link]

-

This compound Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System - PubMed Central. [Link]

-

The Rise of D-Glucaric Acid: A Cornerstone of Green Chemistry. (2024). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates - PubMed Central. [Link]

Sources

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound biorefineries [biorrefineria.blogspot.com]

- 3. nbinno.com [nbinno.com]

- 4. D-Glucaric acid: biological functions and applications_Chemicalbook [chemicalbook.com]

- 5. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Production of this compound by Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Showing Compound this compound (FDB022169) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inositol oxygenase - Wikipedia [en.wikipedia.org]

- 13. Improving D-glucaric acid production from myo-inositol in E. coli by increasing MIOX stability and myo-inositol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Emergence of a Bio-Based Platform Chemical: A Technical Guide to the Discovery and Enduring Significance of Glucaric Acid

Abstract

D-glucaric acid, a six-carbon dicarboxylic acid, stands at the confluence of historical organic chemistry and modern biotechnology. Initially identified in the late 19th century through chemical oxidation of glucose, its journey has been one of rediscovery and burgeoning significance. This technical guide provides an in-depth exploration of the discovery of glucaric acid, tracing its evolution from a laboratory curiosity to a top value-added chemical from biomass as recognized by the U.S. Department of Energy. We will delve into the foundational chemical synthesis methods, the elucidation of its biological roles, and the cutting-edge biotechnological production routes that are poised to revolutionize its industrial availability. Furthermore, this guide will detail the multifaceted applications of this compound, from its role in polymer chemistry and as an environmentally benign corrosion inhibitor to its compelling therapeutic potential in detoxification and disease prevention. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile platform chemical.

A Historical Perspective: The Discovery and Early Characterization of this compound

The first documented synthesis of D-glucaric acid, also known as saccharic acid, is attributed to Sohst and Tollens in 1888, who achieved its preparation through the nitric acid oxidation of D-glucose[1]. This foundational work laid the groundwork for understanding the chemical transformations of carbohydrates. Later, in 1925, the German chemist Heinrich Kiliani further described this reaction, contributing to the broader understanding of sugar chemistry[2][3]. For decades, the primary method for producing this compound remained the oxidation of glucose with strong oxidizing agents like nitric acid[1]. While effective in a laboratory setting, this method is fraught with challenges, including low yields and the production of a mixture of byproducts, making the isolation of pure this compound difficult and costly. These limitations relegated this compound to a compound of academic interest with limited commercial viability for many years.

The Modern Renaissance: this compound as a Platform Chemical

The 21st century has witnessed a paradigm shift in the perception of this compound, largely driven by the principles of green chemistry and the pursuit of sustainable alternatives to petroleum-based chemicals. In 2004, the U.S. Department of Energy identified D-glucaric acid as one of the top 12 value-added chemicals from biomass, a recognition that catalyzed a surge in research and development[4]. This designation was based on its potential to serve as a versatile platform chemical, a building block for the synthesis of a wide array of other valuable molecules.

The key to its versatility lies in its chemical structure: a six-carbon chain with a carboxylic acid group at each end and hydroxyl groups at the intervening carbons. This functionality allows for a rich chemistry, enabling its conversion into various polymers, including novel bio-based nylons and polyesters[4].

Production Methodologies: From Harsh Chemistry to Elegant Biotechnology

The journey to unlock the industrial potential of this compound has been marked by significant advancements in its production.

Classical Chemical Synthesis: Nitric Acid Oxidation

The traditional method for this compound synthesis involves the oxidation of D-glucose using nitric acid. This process, while historically significant, is characterized by its use of a harsh and corrosive reagent, leading to environmental concerns and a lack of selectivity. The reaction typically yields a mixture of products, necessitating extensive purification steps.

Experimental Protocol: Nitric Acid Oxidation of D-Glucose (Illustrative)

-

Reaction Setup: A solution of D-glucose in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of nitric acid. The reactor is often cooled in an ice bath to manage the exothermic reaction.

-

Oxidation: Concentrated nitric acid is added dropwise to the glucose solution while maintaining a low temperature (e.g., 10-15°C).

-

Reaction Progression: After the addition of nitric acid, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete oxidation.

-

Product Isolation: The resulting solution, containing this compound and various byproducts, is typically neutralized with a base (e.g., calcium hydroxide) to precipitate calcium glucarate.

-

Purification: The crude calcium glucarate is then collected by filtration and can be further purified by recrystallization. The free acid can be regenerated by treatment with a strong acid.

Note: This is a generalized protocol. Specific conditions such as reactant concentrations, temperature, and reaction time can significantly impact the yield and purity of the final product.

Catalytic Oxidation: A Greener Chemical Approach

To address the environmental drawbacks of nitric acid oxidation, researchers have explored catalytic oxidation methods. These approaches utilize catalysts, often based on noble metals like platinum or gold, in the presence of a milder oxidant such as oxygen. Catalytic oxidation offers the potential for higher selectivity and reduced waste generation.

Biotechnological Production: The Sustainable Frontier

The most promising and sustainable route to large-scale this compound production lies in biotechnology. Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, has enabled the development of "microbial factories" that can convert renewable feedstocks like glucose into this compound with high specificity and yield.

The production of this compound in E. coli was first demonstrated by introducing a synthetic pathway composed of three key enzymes sourced from different organisms[5][6]:

-

myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae: Converts glucose-6-phosphate to myo-inositol-1-phosphate.

-

An endogenous phosphatase from E. coli: Dephosphorylates myo-inositol-1-phosphate to myo-inositol.

-

myo-inositol oxygenase (MIOX) from mice: Oxidizes myo-inositol to glucuronic acid.

-

Uronate dehydrogenase (Udh) from Pseudomonas syringae: Oxidizes glucuronic acid to this compound.

Experimental Protocol: this compound Production in Recombinant E. coli (Illustrative)

-

Strain Construction: The genes encoding Ino1, MIOX, and Udh are cloned into suitable expression vectors and transformed into an appropriate E. coli host strain (e.g., BL21(DE3)).

-

Cultivation: The recombinant E. coli strain is cultured in a nutrient-rich medium (e.g., LB broth) supplemented with glucose.

-

Induction: Gene expression is induced at a specific cell density (e.g., an OD600 of 0.6) by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Fermentation: The culture is incubated for a defined period (e.g., 24-48 hours) under controlled conditions of temperature (e.g., 30°C) and aeration.

-

Product Analysis: The concentration of this compound in the culture supernatant is determined using analytical techniques like HPLC.

The yeast Saccharomyces cerevisiae has also been successfully engineered for this compound production. A key strategy involves deleting the OPI1 gene, a negative regulator of inositol synthesis, to enhance the flux towards the precursor myo-inositol. The heterologous MIOX and Udh genes are then expressed to complete the pathway.

Experimental Protocol: this compound Production in Recombinant S. cerevisiae (Illustrative)

-

Strain Engineering: A parental S. cerevisiae strain is genetically modified, for instance, by deleting the OPI1 gene. The MIOX and Udh genes are then integrated into the yeast genome or expressed from plasmids.

-

Cultivation: The engineered yeast is grown in a suitable medium (e.g., YPD) often supplemented with myo-inositol to boost production.

-

Fermentation: The culture is maintained under controlled conditions in a bioreactor for an extended period (e.g., up to 216 hours) to maximize product accumulation.

-

Downstream Processing: this compound is recovered from the fermentation broth and purified.

Historical and Modern Significance: A Spectrum of Applications

The significance of this compound has expanded dramatically from its initial discovery.

Polymer Precursor

This compound is a key building block for the synthesis of bio-based polymers. Its dicarboxylic acid structure allows it to be used in the production of polyamides, similar to how adipic acid is used to make nylon. This opens the door to creating more sustainable and potentially biodegradable plastics[4].

Corrosion Inhibition and Detergents

The chelating properties of this compound make it an effective corrosion inhibitor and a phosphate-free builder in detergents. It can sequester metal ions like calcium and magnesium, preventing the formation of scale and improving the efficiency of cleaning agents.

Therapeutic Potential

Perhaps the most exciting area of this compound research is its therapeutic applications.

This compound is a precursor to D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase[7]. This enzyme, present in various tissues and produced by gut bacteria, can deconjugate glucuronidated toxins and carcinogens, effectively reactivating them. By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the body's detoxification processes, promoting the excretion of harmful substances[8]. This mechanism is believed to contribute to the potential cancer-preventive effects of this compound, particularly for hormone-dependent cancers like breast and prostate cancer[8].

Studies have indicated that dietary supplementation with calcium D-glucarate can lead to a reduction in serum cholesterol levels[9]. While the precise mechanism is still under investigation, it is hypothesized that glucarates may influence cholesterol biosynthesis and steroidogenesis[10].

Natural Occurrence of this compound

This compound is a naturally occurring compound found in a variety of fruits and vegetables. The concentrations can vary significantly depending on the type of produce.

| Food Source | This compound Content (approx. g/kg) |

| Apples | 3.5 |

| Broccoli | 3.5 |

| Oranges | 4.53 mg/100g |

| Grapefruits | High concentrations |

| Brussels Sprouts | ~3.0 |

| Cauliflower | ~1.5 |

| Grapes | 0.1 |

| Lettuce | 0.1 |

Data compiled from various sources[10][11][12][13].

Analytical Methodologies for this compound Quantification

Accurate and reliable quantification of this compound is crucial for both research and industrial applications. Several analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of this compound in various matrices, including fermentation broths and biological samples.

Illustrative HPLC Protocol:

-

Column: Aminex HPX-87H column (300 x 7.8 mm)

-

Mobile Phase: 5 mM sulfuric acid

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 55°C

-

Detection: UV at 210 nm

Note: This is an example protocol. Method optimization is often required depending on the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for this compound analysis. However, it requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.

Illustrative GC-MS Derivatization Protocol (Silylation):

-

Sample Preparation: The sample containing this compound is dried completely.

-

Derivatization: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried sample.

-

Reaction: The mixture is heated to facilitate the reaction and form trimethylsilyl (TMS) derivatives of this compound.

-

Analysis: The derivatized sample is then injected into the GC-MS for analysis.

Visualizing the Science: Pathways and Workflows

Biotechnological Production of this compound in E. coli

Caption: Inhibition of β-glucuronidase by a this compound derivative.

Future Outlook and Conclusion

The story of this compound is a compelling example of how a once-obscure molecule can be propelled to the forefront of scientific and industrial interest. Its journey from discovery through chemical synthesis to its current status as a key bio-based platform chemical highlights the power of innovation in chemistry and biotechnology. The development of efficient and sustainable production methods is paving the way for its widespread adoption in a variety of applications, from green polymers to novel therapeutics. As research continues to uncover the full extent of its biological activities and potential uses, this compound is poised to play an increasingly important role in a more sustainable and healthier future. The in-depth understanding of its history, synthesis, and biological significance provided in this guide will undoubtedly serve as a valuable resource for the scientific community as we continue to unlock the potential of this remarkable molecule.

References

-

Moon, T. S., Yoon, S. H., Lanza, A. M., Roy-Mayhew, J. D., & Prather, K. L. J. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589–595. [Link]

-

American Chemical Society. (2017). D-Glucaric acid. Molecule of the Week. [Link]

-

Wikipedia. (n.d.). Saccharic acid. [Link]

-

Zhang, X., et al. (2022). Biosynthesis of this compound by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. MDPI. [Link]

-

Morán, D. (2015). This compound biorefineries. Biorefining Value Chain. [Link]

-

Moon, T. S., et al. (2009). Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli. ResearchGate. [Link]

-

Walaszek, Z., Szemraj, J., Hanausek, M., & Sherman, U. (1996). D-glucaric acid content of various fruits and vegetables and cholesterol-lowering effects of dietary D-glucarate in the rat. Nutrition Research, 16(4), 673-681. [Link]

-

FooDB. (2011). Showing Compound this compound (FDB022169). [Link]

-

Shiue, E., & Prather, K. L. J. (2014). Enhancing this compound production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. Metabolic Engineering Communications, 1, 63-70. [Link]

-

ResearchGate. (n.d.). Designed pathway for the production of this compound in E. coli. [Link]

-

Wiebe, M. G., et al. (2023). Production of d-glucaric acid with phosphoglucose isomerase-deficient Saccharomyces cerevisiae. VTT's Research Information Portal. [Link]

-

Walaszek, Z., et al. (1996). D-Glucaric acid content of various fruits and vegetables and cholesterol-lowering effects of dietary D-glucarate in the rat. ResearchGate. [Link]

-

Walaszek, Z., et al. (1993). Selective Inhibition of Gastrointestinal Beta-Glucuronidase by Polyvinylbenzyl D-glucaro(1,4)lactonate. PubMed. [Link]

- Google Patents. (n.d.). Preparation method of gluconic acid and this compound.

-

Fang, H., et al. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e00535-23. [Link]

-

Rupa Health. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

Fang, H., et al. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. PubMed. [Link]

-

Smith, T. N., et al. (2012). Modifications in the nitric acid oxidation of D-glucose. ResearchGate. [Link]

-

Poon, R., & Chu, I. (1994). HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology, 18(2), 91-94. [Link]

-

Ho, K. J. (1989). D-glucaro-1,4-lactone: its excretion in the bile and urine and effect on the biliary secretion of beta-glucuronidase after oral administration in rats. Hepatology, 9(4), 552-556. [Link]

-

Walaszek, Z., et al. (1994). Selective inhibition of gastrointestinal beta-glucuronidase by poly(vinylbenzyl D-glucaro(1,4)lactonate). Part 2. Poly(vinylbenzyl D-glucaro(1,4) lactonate) in vitro inhibition studies. Human & Experimental Toxicology, 13(11), 759-763. [Link]

-

Fang, H., et al. (2023). Efficient Production of this compound by Engineered Saccharomyces cerevisiae. PubMed. [Link]

-

Wiebe, M. G., et al. (2023). Production of d-glucaric acid with phosphoglucose isomerase-deficient Saccharomyces cerevisiae. PubMed Central. [Link]

-

Shiue, E. (2014). Improvement of D-Glucaric Acid Production in Escherichia coli. DSpace@MIT. [Link]

-

Walaszek, Z. (1990). Potential use of D-glucaric acid derivatives in cancer prevention. Cancer Letters, 54(1-2), 1-8. [Link]

-

Poon, R., & Chu, I. (1994). HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link]

-

Fang, H., et al. (2023). The this compound pathway in S. cerevisiae and metabolic strategies for improving its production. ResearchGate. [Link]

-

Dwivedi, C., et al. (1990). Effect of calcium glucarate on beta-glucuronidase activity and glucarate content of certain vegetables and fruits. Biochemical Medicine and Metabolic Biology, 43(2), 83-92. [Link]

-

Walaszek, Z., et al. (1996). d-Glucaric acid content of various fruits and vegetables and cholesterol-lowering effects of dietary d-glucarate in the rat. Semantic Scholar. [Link]

-

Walaszek, Z., et al. (1996). Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography. ResearchGate. [Link]

-

Jayaprakasha, G. K., et al. (2008). Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Human hepatic beta-glucuronidase: an enzyme kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.vtt.fi [cris.vtt.fi]

- 4. Metabolic engineering of Saccharomyces cerevisiae for efficient production of this compound at high titer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of this compound from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of this compound Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of calcium glucarate on beta-glucuronidase activity and glucarate content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Dysregulated glucuronic acid metabolism exacerbates hepatocellular carcinoma progression and metastasis through the TGFβ signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improvement of this compound production in E. coli via dynamic control of metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of D-glucaric acid and its salts"

An In-depth Technical Guide to the Physicochemical Properties of D-Glucaric Acid and Its Salts

Abstract

D-Glucaric acid, a C6 aldaric acid derived from glucose, is a key bio-derived platform chemical with significant potential in the pharmaceutical, nutraceutical, and polymer industries. Its utility, and that of its corresponding salts, is fundamentally governed by its physicochemical properties. This technical guide provides an in-depth analysis of these properties, including acidity (pKa), solubility, stability, and hygroscopicity. We delve into the complex equilibrium between the open-chain acid and its lactone forms, offering a comparative analysis of key salts such as calcium, potassium, and sodium D-glucarates. Furthermore, this guide presents field-proven, step-by-step experimental protocols for the accurate determination of these critical parameters, empowering researchers to make informed decisions in formulation, development, and application.

The D-Glucaric Acid Molecule: Structure and Intrinsic Properties

D-Glucaric acid (also known as D-saccharic acid) is a dicarboxylic acid, structurally similar to glucose but with both terminal carbons (C1 and C6) oxidized to carboxylic acid groups. This dual-acidic nature is the primary determinant of its chemical behavior in aqueous solutions.

Acidity and the Significance of Dual pKa Values

As a dicarboxylic acid, D-glucaric acid undergoes a two-step deprotonation. This results in two distinct acid dissociation constants, pKa1 and pKa2.

-

pKa1 ≈ 3.2

-

pKa2 ≈ 4.0

These values are critical for predicting the ionization state of the molecule at a given pH.[1] The first proton (pKa1) is more readily lost than the second (pKa2) due to the electrostatic repulsion from the existing carboxylate anion, which makes the removal of the second proton less favorable. Understanding these pKa values is essential for developing purification processes like crystallization, which can be optimized by adjusting the pH to target the least soluble species.[1]

Aqueous Stability and pH-Dependent Lactonization

A defining characteristic of D-glucaric acid in aqueous solution is its dynamic equilibrium with its corresponding monolactones and dilactone. Under acidic conditions (low pH), an intramolecular esterification reaction is favored, leading to the formation of D-glucaro-1,4-lactone and D-glucaro-6,3-lactone.[2][3] This lactonization is a reversible process; under neutral to alkaline conditions, the lactone rings hydrolyze to yield the open-chain dicarboxylate form.

This equilibrium has profound implications for analysis and formulation. For instance, analytical quantification of D-glucaric acid using techniques like HPLC can be challenging in acidic mobile phases due to the co-existence of multiple species.[2] From a biological perspective, the active inhibitor of the β-glucuronidase enzyme is not the acid itself, but its metabolite, D-glucaro-1,4-lactone, which is formed in the acidic environment of the stomach after ingestion of a glucarate salt.[4][5]

Caption: pH-dependent equilibrium of D-Glucaric Acid.

Comparative Physicochemical Properties of D-Glucaric Acid and Its Salts

The conversion of D-glucaric acid to a salt form is a common strategy in pharmaceutical and chemical applications to enhance stability, modify solubility, and improve handling characteristics. The choice of the counterion (e.g., Ca²⁺, K⁺, Na⁺) significantly influences the final properties of the material.

| Property | D-Glucaric Acid | Calcium D-Glucarate | Monopotassium D-Glucarate | Sodium D-Glucarate |

| Molecular Formula | C₆H₁₀O₈[6] | C₆H₈CaO₈[7] | C₆H₉KO₈[8] | C₆H₉NaO₈[9] |

| Molecular Weight | 210.14 g/mol [6] | 248.20 g/mol [7] | 248.24 g/mol (anhydrous)[8] | 232.12 g/mol [9] |

| Appearance | White crystalline solid[10] | White powder[7] | White to off-white powder[11][12] | Not specified (solid)[9] |

| Melting Point (°C) | 125 - 126[6][10] | Decomposes | ~188 (decomposes)[12] | Not specified |

| Aqueous Solubility | Very soluble; reported values vary (e.g., 912 mg/mL)[13][14] | Sparingly soluble | Soluble in water (31.25 mg/mL with sonication/warming)[12] | Soluble |

| Solution pH | Acidic | Near-neutral | ~3.5[12] | Not specified |

Note: Solubility can be highly dependent on temperature, pH, and crystalline form. The values presented are for general comparison.

Insights into Salt Properties

-

D-Glucaric Acid: Its high solubility in water is attributed to the numerous hydroxyl and carboxyl groups that readily form hydrogen bonds.[13][15]

-

Calcium D-Glucarate: As the calcium salt of a dicarboxylic acid, it forms a more stable, lattice-structured compound suitable for supplementation.[7] Its lower solubility compared to the parent acid is typical for divalent cation salts.

-

Potassium D-Glucarate: The monopotassium salt (potassium hydrogen D-glucarate) exhibits significantly lower solubility than the dipotassium form.[1] This property is exploited in purification, where adjusting the pH of a dipotassium glucarate solution to ~3.4 selectively precipitates the less soluble monopotassium salt.[1]

-

Sodium D-Glucarate: The sodium salt is used as a chelating agent in detergents, where it sequesters hard-water ions like calcium and magnesium, enhancing cleaning efficiency.[13]

Field-Proven Experimental Protocols

Accurate characterization of physicochemical properties is non-negotiable for regulatory submission and successful product development. The following protocols represent robust, validated methodologies.

Protocol: Determination of pKa by Potentiometric Titration

This method remains the gold standard for pKa determination due to its precision and accuracy.[16][17] It involves monitoring pH changes as a function of the volume of added titrant (a strong base).

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement across the titration range.[18]

-

Sample Preparation: Prepare a solution of D-glucaric acid (e.g., 0.01 M) in deionized, carbonate-free water. A constant ionic strength should be maintained, typically by adding a background electrolyte like 0.15 M KCl.[18]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially in neutral to alkaline regions.[18]

-

Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift of <0.01 pH units/minute).[18]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The equivalence points (inflection points) are most accurately determined by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[17][19] For D-glucaric acid, two distinct inflection points will be observed, corresponding to the neutralization of its two carboxylic acid protons.

Caption: Experimental workflow for pKa determination.

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic (equilibrium) solubility, crucial for lead optimization and formulation development.[20][21]

Methodology:

-

Preparation: Add an excess amount of the solid (D-glucaric acid or its salt) to a known volume of the relevant solvent (e.g., purified water, buffer of specific pH) in a sealed, inert vessel (e.g., glass vial). The presence of excess, undissolved solid at the end of the experiment is critical to ensure saturation.[21]

-

Equilibration: Agitate the vessels at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period. For many pharmaceutical compounds, 24 to 72 hours is required to ensure thermodynamic equilibrium is reached.[20][22]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is imperative to filter the sample immediately using a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all particulate matter.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection, against a calibration curve prepared with known standards.[20]

-

Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the specified conditions (temperature, solvent/pH).

Protocol: Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture, is a critical stability parameter that can affect powder flow, chemical degradation, and crystal structure.[][24]

Methodology (Static Method per European Pharmacopoeia):

-

Sample Preparation: Weigh approximately 300-500 mg of the test sample accurately into a pre-weighed, dry container (e.g., a petri dish).[25]

-

Controlled Environment: Place the sample in a desiccator maintained at a constant relative humidity (RH) and temperature. For standard classification, this is 80% ± 2% RH at 25°C ± 1°C. This environment is typically achieved using a saturated solution of ammonium chloride.[25]

-

Equilibration: Store the sample under these conditions for 24 hours.[25]

-

Measurement: After 24 hours, re-weigh the sample.

-

Classification: Calculate the percentage weight gain. The material is then classified according to the European Pharmacopoeia criteria:

-

Non-hygroscopic: < 0.2% weight gain.

-

Slightly hygroscopic: ≥ 0.2% and < 2% weight gain.

-

Hygroscopic: ≥ 2% and < 15% weight gain.

-

Very hygroscopic: ≥ 15% weight gain.

-

For a more detailed profile, Dynamic Vapor Sorption (DVS) is the preferred method. DVS analysis measures the mass change of a sample as it is exposed to a programmed sequence of changing RH at a constant temperature, providing a full sorption-desorption isotherm.[]

Conclusion and Implications

The physicochemical properties of D-glucaric acid and its salts are multifaceted and directly influence their application. The dual pKa values and the pH-dependent equilibrium with its lactones are central to its behavior in both chemical processing and biological systems. The selection of a salt form, such as calcium or potassium D-glucarate, provides a means to modulate properties like solubility and stability to meet specific formulation or purification requirements. The application of standardized, robust protocols for characterizing these properties is essential for generating reliable data, ensuring product quality, and accelerating the development timeline for new therapies and chemical products based on this versatile platform molecule.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

FooDB. Showing Compound Glucaric acid (FDB022169). Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

Avdagić, A. et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin. Available at: [Link]

-

Merck Index. D-Glucaric Acid. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]

-

ChemBK. D-Glucaric acid | 87-73-0. Available at: [Link]

-

Wikipedia. Calcium D-glucarate. Available at: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

American Molecules. Potassium Saccharate Supplier Exporter Manufacturers' Rep. Available at: [Link]

-

FooDB. Showing Compound D-Glucaric acid (FDB001116). Available at: [Link]

-

Royal Society of Chemistry. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at: [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

-

Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available at: [Link]

-

Chemistry Stack Exchange. Comparing the solubility of this compound and mucic acid. Available at: [Link]

-

PubChem. sodium hydrogen D-glucarate. Available at: [Link]

-

ResearchGate. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0000663). Available at: [Link]

-

Oakway Naturals. Calcium D-Glucarate | Information Sheet. Available at: [Link]

-

ResearchGate. An NMR Study of the Equilibration of d-Glucaric Acid with Lactone Forms in Aqueous Acid Solutions. Available at: [Link]

-

Alternative Medicine Review. Calcium-D-Glucarate Monograph. Available at: [Link]

-

Thorne. Calcium-D-glucarate. Available at: [Link]

-

PubMed. [The biological role of D-glucaric acid and its derivatives: potential use in medicine]. Available at: [Link]

-

PubChem. Gluconic Acid. Available at: [Link]

-

PubMed. Biosynthesis of D-glucaric acid in mammals: a free-radical mechanism? Available at: [Link]

-

-ORCA - Cardiff University. Catalyzed d-Glucose Oxidation Products Using 2D NMR. Available at: [Link]

-

ResearchGate. Characterization of D-glucaric acid using NMR, X-ray crystal structure, and MM3 molecular modeling analyses. Available at: [Link]

-

Proviva. Calcium D-Glucarate. Available at: [Link]

-

ResearchGate. Lactonisation pathway of this compound to a mixture of... Available at: [Link]

-

National Institutes of Health. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. Available at: [Link]

Sources

- 1. Separation of bio-based this compound via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. altmedrev.com [altmedrev.com]

- 5. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Glucaric Acid [drugfuture.com]

- 7. Calcium D-glucarate - Wikipedia [en.wikipedia.org]

- 8. ammol.org [ammol.org]

- 9. sodium hydrogen D-glucarate | C6H9NaO8 | CID 23690074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. D-Glucaric acid | 87-73-0 [chemicalbook.com]

- 11. CAS 576-42-1: D-Glucaric acid, potassium salt (1:1) [cymitquimica.com]

- 12. Potassium bisaccharate | 576-42-1 [chemicalbook.com]

- 13. Showing Compound this compound (FDB022169) - FooDB [foodb.ca]

- 14. This compound | C6H10O8 | CID 33037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. scispace.com [scispace.com]

- 20. enamine.net [enamine.net]

- 21. bioassaysys.com [bioassaysys.com]

- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 24. pharmainfo.in [pharmainfo.in]

- 25. asiapharmaceutics.info [asiapharmaceutics.info]

The Biological Role of Glucaric Acid in Mammalian Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-glucaric acid, a naturally occurring aldaric acid found in mammals and a variety of plant-based foods, is emerging as a significant molecule in the landscape of cellular detoxification and homeostasis. This technical guide provides a comprehensive overview of the biological role of D-glucaric acid in mammalian metabolism, with a particular focus on its endogenous synthesis, mechanism of action, and its implications for drug development and preventative medicine. We delve into the intricate relationship between glucaric acid, the phase II detoxification enzyme β-glucuronidase, and the enterohepatic circulation of xenobiotics and endogenous compounds. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of this compound and its derivatives, alongside practical experimental protocols for its study.

Introduction: The Significance of D-Glucaric Acid

D-glucaric acid is a six-carbon sugar acid that is an end-product of the D-glucuronic acid pathway in most mammals, including humans.[1][2] While present in small amounts endogenously, it is also found in various fruits and vegetables, with notable concentrations in oranges, apples, grapefruit, and cruciferous vegetables.[1][2][3] The primary biological significance of this compound lies in its role as a precursor to D-glucaro-1,4-lactone, a potent and specific inhibitor of the enzyme β-glucuronidase.[2]

This inhibitory action has profound implications for mammalian metabolism, particularly in the context of detoxification. β-glucuronidase, produced by both host tissues and the gut microbiota, can reverse the crucial phase II detoxification process of glucuronidation.[4] By inhibiting this enzyme, this compound and its derivatives enhance the elimination of a wide array of substances, including carcinogens, steroid hormones, and various drugs, thereby reducing their potential toxicity and biological activity.[2][4] This guide will explore the multifaceted roles of this compound, from its metabolic origins to its potential as a chemopreventive and therapeutic agent.

Endogenous Synthesis and Dietary Sources

The D-Glucuronic Acid Pathway: A Biosynthetic Route